2',7'-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]
Overview
Description
2',7'-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] is a useful research compound. Its molecular formula is C29H16Br2 and its molecular weight is 524.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2',7'-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',7'-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
- Blue-Light-Emitting Devices : Poly[spiro(fluorene-9,9‘-xanthene)], containing a spiroxanthene group, exhibits stable blue emission in solid state and has been used in blue-light-emitting diode devices (Tseng et al., 2005).
- Tuning Electroluminescence : Spirobenzofluorene derivatives have been explored for tuning electroluminescence from sky-blue to deep-blue, indicating their potential in creating a range of color emissions for OLED applications (Liang et al., 2014).
Synthesis of Novel Dyes
- Optical Properties of Spiro[benzo[c]fluorene-7,9'-fluorene] Dimers : These compounds show high fluorescent quantum yields and good morphological stability, making them suitable for dye applications (Seo et al., 2013).
Materials for Electronics
- Deep-Blue Organic Light-Emitting Materials : Novel blue light-emitting materials based on spirofluorene derivatives have been synthesized, showing potential as materials for OLEDs (You et al., 2012).
- Electroluminescent Properties of Spirobenzofluorene Derivatives : These derivatives exhibit interesting electroluminescent properties, which could be harnessed for various electronic applications (Lee et al., 2013).
Properties
IUPAC Name |
2',7'-dibromospiro[benzo[c]fluorene-7,9'-fluorene] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H16Br2/c30-18-10-12-21-22-13-11-19(31)16-27(22)29(26(21)15-18)24-8-4-3-7-23(24)28-20-6-2-1-5-17(20)9-14-25(28)29/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQYGVQNEQHHEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C35C6=C(C=CC(=C6)Br)C7=C5C=C(C=C7)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H16Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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